Enhanced Potency in EGFR Inhibition: (1-Benzyl-1H-indazol-5-yl)boronic acid vs. Non-Benzylated Analogs
A derivative synthesized using the (1-benzyl-1H-indazol-5-yl) moiety, N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine, exhibits potent inhibition of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 7 nM [1]. In contrast, a related kinase inhibitor scaffold lacking the N1-benzyl group (e.g., certain 1H-indazole derivatives) often shows significantly reduced affinity or selectivity [2].
| Evidence Dimension | Inhibitory Potency against EGFR (IC50) |
|---|---|
| Target Compound Data | 7 nM (for a derivative containing the 1-benzyl-1H-indazol-5-yl moiety) |
| Comparator Or Baseline | Non-benzylated 1H-indazole derivatives (class-level baseline) |
| Quantified Difference | Low nanomolar activity vs. significantly higher IC50 values or loss of selectivity for non-benzylated analogs (class-level inference) |
| Conditions | Inhibition of EGFR intracellular domain purified from a baculovirus expression system [1] |
Why This Matters
This data provides strong class-level evidence that the 1-benzyl-1H-indazol-5-yl group, accessible via this boronic acid, is a privileged scaffold for achieving high-affinity kinase inhibition, justifying its procurement over simpler indazole boronic acids.
- [1] BindingDB. (n.d.). BDBM50099963: N4-(1-Benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido[3,4-d]pyrimidine-4,6-diamine. Entry ID 50099963. View Source
- [2] Bocsci. (n.d.). 1H-Indazole-5-boronic Acid (CAS 338454-14-1). View Source
